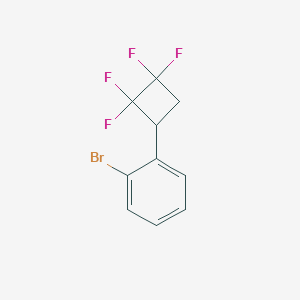
1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a tetrafluorocyclobutyl group
Preparation Methods
The synthesis of 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tetrafluorocyclobutyl group, which can be achieved through the reaction of cyclobutene with tetrafluoromethane under specific conditions.
Bromination: The tetrafluorocyclobutyl group is then introduced to the benzene ring through a bromination reaction. This involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and organolithium reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The benzene ring can undergo oxidation reactions to form phenols or quinones, while reduction reactions can lead to the formation of cyclohexane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce a variety of substituted benzenes.
Scientific Research Applications
1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of fluorinated compounds.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and steric properties.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene exerts its effects depends on the specific application and the molecular targets involved. In organic synthesis, the compound acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
1-Bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3,4,5-tetrafluorobenzene: This compound has a similar fluorinated benzene ring but lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-2,2,2-trifluoroethylbenzene: This compound features a trifluoroethyl group instead of a tetrafluorocyclobutyl group, resulting in different electronic and steric properties.
1-Bromo-3-(trifluoromethoxy)benzene: This compound contains a trifluoromethoxy group, which imparts different reactivity and solubility characteristics compared to the tetrafluorocyclobutyl group.
The uniqueness of this compound lies in its combination of a bromine atom and a tetrafluorocyclobutyl group, which provides distinct electronic and steric effects that can be exploited in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-(2,2,3,3-tetrafluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4/c11-8-4-2-1-3-6(8)7-5-9(12,13)10(7,14)15/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBYANQSUHUIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














